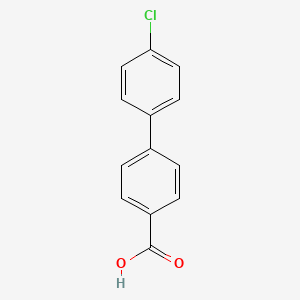

4-(4-Chlorophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMRRWLTRBEAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206096 | |

| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-41-4 | |

| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005748414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylcarboxylic acid, 4'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5748-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)benzoic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)benzoic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, and its role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Structural Significance of this compound

This compound, with the CAS number 5748-41-4, is a biphenyl carboxylic acid featuring a chlorine substituent on one of the phenyl rings. This structural motif is a cornerstone in the design of a wide array of functional molecules. The presence of the carboxylic acid group provides a reactive handle for derivatization, such as the formation of amides and esters, while the biphenyl core offers a rigid scaffold that can be tailored to interact with specific biological targets.[1] Its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount before handling any chemical compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₂ | |

| Molecular Weight | 232.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 289-291 °C | |

| Assay | 95% | |

| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N |

Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.

Synthesis of this compound: A Practical Approach

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biaryl compounds like this compound.[4][5] This palladium-catalyzed reaction offers a versatile and efficient route to creating a carbon-carbon bond between an aryl halide and an arylboronic acid.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

4-Bromobenzoic acid

-

4-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)[4]

-

Base (e.g., potassium carbonate)[4]

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)[4]

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzoic acid and 4-chlorophenylboronic acid in the chosen solvent system.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Reagents: Add the base (e.g., potassium carbonate) followed by the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with an appropriate acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization: Ensuring Purity and Structural Integrity

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.[1] A typical method is outlined below.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Table adapted from a representative method for similar compounds.[1]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 232.66 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the molecular ion peak.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules.

Antimicrobial Agents

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a structurally related compound, have been synthesized and evaluated for their antimicrobial properties.[9] These studies have shown that modifications of the carboxylic acid group can lead to compounds with significant activity against various bacterial and fungal strains.[9] The sulfonyl group in these analogs is thought to play a crucial role in their biological activity.[2]

Anticancer Research

Benzoic acid derivatives are being extensively investigated for their potential as anticancer agents.[3] The this compound structure can be incorporated into more complex molecules designed to interact with specific targets in cancer cells. For instance, it can serve as a building block for the synthesis of inhibitors of key enzymes or proteins involved in cancer progression.

Workflow for Derivative Synthesis and Screening

Caption: A generalized workflow for drug discovery starting from this compound.

Conclusion and Future Perspectives

This compound is a chemical entity with significant potential, particularly as a scaffold in the design and synthesis of novel therapeutic agents. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile chemical reactivity, makes it an attractive starting material for medicinal chemists. Future research will likely focus on the continued exploration of its derivatives, with an emphasis on elucidating their mechanisms of action and optimizing their pharmacological profiles for various disease targets. The development of greener and more efficient synthetic protocols will also be a key area of investigation.

References

-

Grosu, I. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

-

NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 5, 2026, from [Link]

-

Gowda, B. T., et al. (2015). 4-Chlorophenyl 4-chlorobenzoate. ResearchGate. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). 4-Chlorobenzoic acid, 4-chlorophenyl ester. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2021). (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved January 5, 2026, from [Link]

-

Tiekink, E. R. T., & Siraj, M. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234. [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic acid. Retrieved January 5, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 5, 2026, from [Link]

-

Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. [Link]

-

de Souza, A. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1795. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved January 5, 2026, from [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Mori, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2991. [Link]

-

ResearchGate. (2018). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved January 5, 2026, from [Link]

-

Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 7. 4-Chlorobenzoic acid(74-11-3) IR Spectrum [chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

4-(4-Chlorophenyl)benzoic acid molecular formula

An In-depth Technical Guide to 4-(4-Chlorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in the fields of medicinal chemistry and materials science. As a senior application scientist, the following narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction

This compound, also known as 4'-Chlorobiphenyl-4-carboxylic acid, is a biphenyl derivative featuring a carboxylic acid group and a chlorine atom at the para positions of the two phenyl rings. This specific arrangement of functional groups makes it an exceptionally versatile building block for the synthesis of more complex molecular architectures.[1] Its rigid biphenyl core is a common scaffold in pharmacologically active compounds, while the carboxylic acid moiety provides a convenient handle for derivatization, such as the formation of amides or esters.[1] This guide will elucidate the compound's core properties, detail a robust synthetic protocol via Suzuki-Miyaura coupling, outline methods for its characterization and purification, discuss its applications, and provide essential safety information.

Section 1: Core Molecular Profile

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from verified chemical databases and supplier technical sheets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [2] |

| Molecular Weight | 232.66 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5748-41-4 | [2] |

| Appearance | Solid / Powder | |

| Melting Point | 289-291 °C | |

| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N |

Section 2: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The creation of the C-C bond between the two phenyl rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is the industry-standard method for this transformation due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[3]

Synthesis Workflow Overview

The overall process involves the coupling of the two primary synthons, followed by an aqueous workup to remove inorganic salts and water-soluble impurities, and concludes with purification and rigorous analytical validation.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The cycle consists of three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. [4]2. Transmetalation : The organic group (R²) is transferred from the activated boronate ester to the palladium center, displacing the halide. The activation of the boronic acid by a base is a prerequisite for this step. [4][5]3. Reductive Elimination : The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. [4]

Section 3: Characterization and Quality Control

Post-synthesis validation is a non-negotiable step to confirm structural identity and assess purity. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

| Analysis Technique | Expected Results for this compound |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.1 (s, 1H, -COOH), 8.05 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.78 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H). (Note: Exact shifts are predictive). |

| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch), ~1600 (C=C aromatic stretch), ~1090 (C-Cl stretch). |

| Mass Spectrometry (EI) | m/z 232 (M⁺, ³⁵Cl), 234 (M⁺+2, ³⁷Cl, ~33% intensity of M⁺), 215 (M⁺ -OH), 187 (M⁺ -COOH), 152. |

| Melting Point | 289-291 °C (A sharp melting range indicates high purity). |

Section 4: Applications in Drug Discovery and Materials Science

The utility of this compound stems from its identity as a privileged scaffold and a versatile synthetic intermediate.

-

Medicinal Chemistry : It serves as a crucial starting material for structure-activity relationship (SAR) studies. [1]The biphenyl motif is present in numerous drugs, and modifications at the carboxylic acid or chloro-phenyl ring can systematically tune a molecule's properties, such as its binding affinity, selectivity, and pharmacokinetic profile. For example, derivatives of this core structure are explored as potent inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, which is a key target in cancer therapy. [6]* Materials Science : The rigid, aromatic structure of this compound makes it a candidate for the synthesis of high-performance polymers, such as poly(arylene ether)s. These materials are valued for their exceptional thermal stability and chemical resistance. [1]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H411 | Toxic to aquatic life with long lasting effects. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [7][8]* Handling : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7][9]Avoid dust formation. [9]Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. [7][9]* First Aid :

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined properties, robust and scalable synthesis via Suzuki coupling, and versatile reactivity make it an invaluable asset for researchers. By understanding the principles outlined in this guide—from its molecular profile to the mechanistic nuances of its synthesis and safe handling protocols—scientists can fully leverage its potential to build the next generation of advanced molecules and materials.

References

-

Wikipedia. 4-Chlorobenzoic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

NIST. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. [Link]

-

Myers Research Group, Andrew G. The Suzuki Reaction. [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]

- Google Patents.

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

physical properties of 4-(4-Chlorophenyl)benzoic acid

An In-depth Technical Guide to the Physical Properties of 4-(4-Chlorophenyl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 5748-41-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's molecular structure, spectroscopic profile, thermal behavior, and solubility characteristics. Where direct experimental data is not publicly available, this guide provides expert analysis based on established principles and data from structurally analogous compounds. Furthermore, it outlines detailed, best-practice experimental protocols for the determination of these properties, ensuring a self-validating framework for laboratory investigation. The integration of theoretical insights with practical methodologies aims to equip researchers with the foundational knowledge required for the effective application and study of this compound.

Introduction to this compound

This compound, also known as 4'-Chlorobiphenyl-4-carboxylic acid, is a biphenyl derivative characterized by a benzoic acid scaffold substituted with a 4-chlorophenyl group at the para position.[1][2] This bifunctional arrangement, featuring a polar carboxylic acid group and a large, nonpolar, chlorinated biphenyl system, imparts a unique set of physical properties that make it a valuable intermediate in various scientific fields. The carboxylic acid moiety serves as a versatile handle for synthetic modifications, such as the formation of esters and amides, while the chlorinated biphenyl core is a structural motif found in materials with high thermal stability and in molecules with potential pharmacological activity.[2] A thorough understanding of its physical properties is therefore paramount for its application in chemical synthesis, structure-activity relationship (SAR) studies, and materials science.[2]

This guide provides a detailed examination of these properties, grounded in authoritative data and established analytical methodologies.

Core Physicochemical Properties

A compound's utility is fundamentally defined by its physical and chemical characteristics. This section consolidates the known data for this compound.

Molecular and Formulaic Data

The fundamental identity of this compound is established by its molecular formula, weight, and structural identifiers. This information is critical for stoichiometric calculations, analytical characterization, and database referencing.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonym | 4'-Chlorobiphenyl-4-carboxylic acid | [1] |

| CAS Number | 5748-41-4 | [1] |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3] |

| Molecular Weight | 232.66 g/mol | [1][3] |

| Appearance | Solid | [1] |

| InChI Key | FIMRRWLTRBEAOM-UHFFFAOYSA-N | [1] |

Spectroscopic Profile: An Analytical Fingerprint

The spectroscopic profile of a molecule provides an unambiguous structural fingerprint. While a complete, published set of spectra for this compound is not available, its structure allows for a robust prediction of its key spectral features based on well-understood principles of NMR, IR, and Mass Spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-8.2 ppm). The protons on the two phenyl rings will appear as a series of doublets and doublets of doublets due to their distinct chemical environments and coupling patterns. The carboxylic acid proton (-COOH) will present as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which can be confirmed by D₂O exchange.

-

¹³C NMR : The carbon NMR spectrum will show 13 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-175 ppm). The aromatic region will contain multiple signals between 120-150 ppm, including four quaternary carbons (C-1, C-4, C-1', C-4').

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum is defined by its functional groups. Key expected absorptions include:

-

A very broad O-H stretch from the carboxylic acid dimer, typically appearing from 2500 to 3300 cm⁻¹.[4]

-

A strong, sharp C=O stretch from the carbonyl group, expected around 1680-1710 cm⁻¹.[4]

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[4]

-

A C-O stretching vibration around 1200-1300 cm⁻¹.

-

A C-Cl stretching vibration, typically found in the 700-800 cm⁻¹ range.

-

-

Mass Spectrometry (MS) :

-

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 232. The presence of a chlorine atom would be confirmed by a characteristic M+2 isotopic peak at m/z 234, with an intensity approximately one-third that of the molecular ion peak. Key fragmentation patterns would likely involve the loss of -OH (m/z 215) and -COOH (m/z 187).

-

Caption: Relationship between molecular structure and expected spectroscopic signals.

Thermal Properties: Melting Point

The melting point is a critical indicator of purity and is influenced by the compound's crystal lattice energy.

-

Melting Point (mp): 289-291 °C[1]

This high melting point is indicative of a stable, well-ordered crystal lattice, likely facilitated by strong intermolecular hydrogen bonding between the carboxylic acid groups and significant van der Waals forces from the large biphenyl system.

Solubility and Partitioning Behavior

Solubility is a key parameter in drug development and reaction chemistry, dictating bioavailability and solvent selection.

-

Solubility Profile : While specific quantitative data for this compound is limited, its solubility can be inferred from its structure. The presence of the polar carboxylic acid group suggests solubility in polar organic solvents like methanol, ethanol, and DMSO.[5][6] Conversely, the large, nonpolar biphenyl core predicts poor solubility in water. It is expected to be soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

Acidity (pKa)

The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid proton.

Crystallography and Solid-State Properties

The solid-state form of a compound can significantly impact its physical properties. While a specific crystal structure determination was not found in the search results, carboxylic acids, particularly aromatic ones, commonly form hydrogen-bonded dimers in the solid state. This dimerization, combined with π-stacking of the aromatic rings, would contribute to the high melting point and thermodynamic stability of the crystalline form. The potential for polymorphism (the existence of multiple crystal forms) cannot be excluded and should be considered in pharmaceutical development.

Experimental Methodologies

To ensure scientific rigor, the determination of physical properties must follow validated protocols. The following sections detail the methodologies for characterizing a sample of this compound.

Caption: General experimental workflow for physical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the sample.

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acid proton.

-

¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum.

-

Rationale : This provides information on the number of different types of protons and their neighboring environments.

-

Perform a D₂O exchange experiment: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad -COOH signal confirms its identity.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale : This confirms the number of unique carbon atoms in the molecule, validating the carbon backbone.

-

-

Data Analysis : Integrate proton signals to determine relative ratios. Assign peaks based on expected chemical shifts and coupling patterns, comparing them to predicted spectra or data from analogous structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation : Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet. ATR is a modern, rapid method requiring minimal sample.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet : Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Rationale : This is essential to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions from the sample spectrum.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis : Identify characteristic absorption bands (O-H, C=O, C=C, C-Cl) and compare their positions to established correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula.

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition :

-

Introduce the sample into a High-Resolution Mass Spectrometer (HRMS), typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI in negative ion mode is well-suited for carboxylic acids ([M-H]⁻).

-

Rationale : HRMS provides highly accurate mass measurements (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

-

-

Data Analysis :

-

Identify the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺).

-

Verify the mass accuracy and use the instrument's software to calculate the elemental formula.

-

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

-

Melting Point Determination

Objective: To assess the thermal transition from solid to liquid and to serve as an indicator of purity.

-

Sample Preparation : Finely grind a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement :

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Use a rapid heating rate (10-20 °C/min) to find an approximate melting range.

-

Rationale : This initial scan prevents excessive time spent on the precise measurement.

-

Perform a second measurement with a new sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

-

Data Analysis : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2 °C) is indicative of high purity. The observed range of 289-291 °C is consistent with a pure compound.[1]

Conclusion

This compound is a crystalline solid with a high melting point, reflecting a stable molecular lattice. Its spectroscopic characteristics are well-defined by its constituent functional groups—a carboxylic acid and a chlorinated biphenyl system. While poorly soluble in water, its acidic nature permits dissolution in basic aqueous solutions. The data and protocols presented in this guide provide a robust framework for the identification, characterization, and utilization of this compound in research and development settings. The combination of empirical data and predictive analysis based on established chemical principles offers a comprehensive understanding of its core physical properties.

References

-

This compound 95 5748-41-4 - Sigma-Aldrich.

-

Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- - NIST WebBook.

-

4-(((4-Chlorophenyl)sulfonyl)amino)benzoic acid | C13H10ClNO4S | CID 39854 - PubChem.

-

Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1) - Cheméo.

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI.

-

4-chlorobenzoic acid, 74-11-3 - The Good Scents Company.

-

4-Chlorobenzoic acid, 4-chlorophenyl ester - NIST WebBook.

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem.

-

4-Chlorobenzoic acid - Wikipedia.

-

4-[[(4-Chlorophenyl)thio]methyl]benzoic acid Formula - ECHEMI.

-

Benzoic acid, 4-chloro-, 4-acetylphenyl ester - SpectraBase.

-

bmse000438 4-Chlorobenzoic Acid at BMRB.

-

4-Ethylbenzoic acid, 4-chlorophenyl ester - Chemical & Physical Properties by Cheméo.

-

4-CHLOROPHENYL BENZOATE(2005-08-5) 1H NMR spectrum - ChemicalBook.

-

This compound|Research Chemical - Benchchem.

-

4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd.

-

4-Chlorobenzoic acid(74-11-3) Properties - ChemicalBook.

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI.

-

(PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - ResearchGate.

-

This compound - Data Sheet - United States Biological.

-

63421-70-5(4-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid) Product Description - ChemicalBook.

-

4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum - ChemicalBook.

-

A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products - Benchchem.

-

4-Chlorobenzoic acid(74-11-3) IR Spectrum - ChemicalBook.

-

Buy 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 37940-65-1 - Smolecule.

-

4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 - Benchchem.

-

Benzoic acid, 4-(phenylazo)- - NIST WebBook.

-

Benzoic acid, 4-[(4-chlorophenyl)methoxy]- 62290-40-8 wiki - Guidechem.

-

infrared spectrum of benzoic acid - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

4-[(4-chlorophenyl)sulfanyl]benzoic acid (C13H9ClO2S) - PubChemLite.

-

4-Chlorobenzoic acid, 98+% - Fisher Scientific.

Sources

- 1. 4-氯-4-联苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(4-Chlorophenyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. This document delves into the theoretical underpinnings of its solubility, drawing comparisons with structurally similar molecules, and offers detailed, field-proven experimental protocols for its quantitative determination. By synthesizing theoretical principles with practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge and tools to accurately assess and understand the solubility characteristics of this compound. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction

This compound (CPBA) is a biphenyl carboxylic acid derivative with a molecular structure that presents unique challenges and opportunities in formulation and drug delivery. Its solubility is a critical physicochemical parameter that governs its bioavailability, dissolution rate, and overall efficacy in potential therapeutic applications. An in-depth understanding of its behavior in various solvent systems is paramount for its successful development and application. This guide will explore the key factors influencing the solubility of CPBA and provide robust methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | |

| Molecular Weight | 232.66 g/mol | |

| Melting Point | 289-291 °C | |

| Physical Form | Solid | |

| CAS Number | 5748-41-4 |

The high melting point of CPBA suggests strong intermolecular forces in its crystalline state, which can be a significant barrier to dissolution.

Theoretical Framework for Solubility

The solubility of an organic compound is dictated by a delicate balance of intermolecular forces between the solute and the solvent. For this compound, several structural features are key determinants of its solubility profile.

The Role of the Carboxylic Acid Moiety

The Influence of the Biphenyl and Chloro Substituents

The large, nonpolar biphenyl core and the hydrophobic chloro-substituent significantly contribute to the lipophilicity of the molecule. This substantial nonpolar character counteracts the solubilizing effect of the carboxylic acid group, particularly in aqueous media. The principle of "like dissolves like" dictates that CPBA will exhibit greater solubility in organic solvents that can favorably interact with its aromatic and chlorinated portions.

pH-Dependent Solubility

As an acidic compound, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium. In acidic solutions (pH < pKa), the compound will exist primarily in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium will shift towards the more soluble carboxylate salt. This relationship is a critical consideration in the design of oral dosage forms and in vitro dissolution studies.

Experimental Determination of Solubility

Accurate and reproducible measurement of solubility is a cornerstone of pharmaceutical development. The following sections provide detailed protocols for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility[2][3][4][5]. It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.

-

Pipette a precise volume (e.g., 5 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile) into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a portion of the supernatant and filter it through a chemically compatible 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Analytical Quantification Methods

The choice of analytical technique for quantifying the dissolved compound is critical for accuracy.

HPLC is a highly specific and sensitive method for quantifying this compound in solution[6][7][8][9][10].

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Column Temperature | 30 °C |

-

Preparation of Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of calibration standards spanning the expected solubility range.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Analysis:

-

Inject the filtered supernatant from the shake-flask experiment.

-

Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

-

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed, particularly for solubility in pure solvents where interfering substances are absent[11][12][13][14].

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically show strong absorbance in the UV region.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration to establish the molar absorptivity, in accordance with the Beer-Lambert Law[11].

-

-

Sample Analysis:

-

Measure the absorbance of the filtered supernatant from the shake-flask experiment.

-

Calculate the concentration using the equation of the line from the calibration curve.

-

Factors Influencing Experimental Outcomes

To ensure the trustworthiness of the generated solubility data, it is crucial to control for several experimental variables.

-

Temperature: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the equilibration process is essential.

-

Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is recommended to use a well-characterized, high-purity sample of this compound.

-

Solid State Form: The crystalline form (polymorph) of the solid can have a profound impact on its solubility. It is important to characterize the solid form used in the experiment.

-

pH of the Medium: For aqueous solubility determination, the pH of the buffer system must be accurately prepared and maintained.

Data Presentation and Interpretation

The solubility of this compound should be reported in standard units, such as mg/mL or mol/L, along with the experimental conditions (solvent, temperature, and pH).

Logical Relationship of Factors Affecting Solubility

Caption: Interplay of factors determining the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent system. This guide has provided a comprehensive framework for understanding and experimentally determining this critical parameter. By adhering to the detailed protocols and considering the key influencing factors, researchers can generate high-quality, reliable solubility data essential for advancing the development of this compound for its intended applications.

References

- Avdeef, A., Berger, C., & Brownell, C. (2004). Correlation Between the Acid-Base Titration and the Saturation Shake-Flask Solubility-pH Methods. Pharmaceutical Research.

- Solubility of Things. (n.d.).

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 447–456.

- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column.

- Vogt, F., & Kuttler, K. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Analytica Chimica Acta, 422(1), 89-97.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Science and Research.

- Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Research & Reviews: A Journal of Pharmaceutical Science.

- MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1).

- Sigma-Aldrich. (n.d.). This compound 95%.

- ChemicalBook. (n.d.). 4-Chlorobenzoic acid.

- Wikipedia. (n.d.). 4-Chlorobenzoic acid.

- PubChem. (n.d.). 4-Chlorobenzoic Acid.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents.

- Scribd. (n.d.). Solubility of Benzoic Acid in Organic Solvents.

- Smolecule. (n.d.). Buy 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 37940-65-1.

- ChemicalBook. (n.d.).

- Longdom Publishing. (2021).

- MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.

- Cheméo. (n.d.). 4-Ethylbenzoic acid, 4-chlorophenyl ester - Chemical & Physical Properties.

- Wikipedia. (n.d.). 4-Chlorobenzoic acid.

- PubChem. (n.d.). 4-Chlorobenzoic Acid.

- ChemicalBook. (n.d.). 4-Chlorobenzoic acid.

- EXPERIMENT 1 DETERMIN

- NIH. (n.d.).

- ResearchGate. (n.d.). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.

Sources

- 1. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the Crystal Structure of 4-(4-Chlorophenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4-(4-chlorophenyl)benzoic acid (CPBA), a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional solid-state architecture is paramount for predicting its physicochemical properties, such as solubility and thermal stability, and for designing novel molecular entities. This document details the synthesis and crystallization protocols, presents a detailed analysis of the single-crystal X-ray diffraction data, and discusses the pivotal role of intermolecular interactions in defining the crystal lattice. The guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this compound's solid-state chemistry.

Introduction

This compound, with the empirical formula C₁₃H₉ClO₂, is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 4-chlorophenyl group.[1][2] This structural motif makes it a versatile building block for the synthesis of more complex molecules, including esters, amides, and polymers with high thermal and chemical resistance.[1] In the pharmaceutical context, the biphenyl scaffold is a common feature in bioactive molecules, and understanding the precise spatial arrangement of its derivatives is crucial for structure-activity relationship (SAR) studies.[1]

The crystal structure dictates many of the bulk properties of a material. By elucidating the arrangement of CPBA molecules in the solid state, we can gain invaluable insights into the non-covalent forces—such as hydrogen bonds and π-π stacking—that govern its stability and crystal packing.[3] This knowledge is critical for applications ranging from polymorph screening in drug development to the rational design of new crystalline materials with tailored properties.

Synthesis and Crystallization

The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for accurate crystal structure determination. The most common and efficient route to synthesize CPBA and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers high yields and excellent functional group tolerance. The reaction couples 4-formylphenylboronic acid with a suitable halogenated benzoic acid derivative.[4] A generalized protocol is as follows:

-

Reactant Preparation: In a reaction vessel, dissolve 4-bromobenzoic acid (1.0 eq) and (4-chlorophenyl)boronic acid (1.1 eq) in a suitable solvent system, such as a mixture of dioxane and water.

-

Base Addition: Add a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq), to the mixture. The base is crucial for the activation of the boronic acid.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Reaction: Heat the mixture to 80-90 °C and stir for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Work-up and Purification: After completion, cool the reaction, dilute it with water, and acidify with HCl to a pH of ~2. This precipitates the carboxylic acid product.[5] The crude product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for compounds like CPBA.

-

Rationale for Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound at a moderate to high temperature but exhibit lower solubility at room temperature. For CPBA, solvents like ethanol, methanol, or ethyl acetate are effective.[5]

-

Protocol:

-

Prepare a saturated or near-saturated solution of purified CPBA in the chosen solvent at an elevated temperature.

-

Filter the hot solution to remove any particulate impurities.

-

Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation.

-

Leave the solution undisturbed in a vibration-free environment at a constant temperature.

-

Colorless, well-defined crystals should form over several days to a week.

-

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[1] The workflow involves several key stages, from crystal selection to structure refinement.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystal Structure and Intermolecular Interactions

Analysis of the crystal structure of this compound reveals key details about its molecular conformation and supramolecular assembly.

Crystallographic Data

The crystallographic parameters for CPBA provide a quantitative description of its crystal lattice.

| Parameter | Value |

| Empirical Formula | C₁₃H₉ClO₂ |

| Formula Weight | 232.66 g/mol [2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

Note: The unit cell dimensions (a, b, c, α, β, γ) and other specific parameters are determined experimentally and can be found in dedicated crystallographic databases.

Molecular Conformation

In the solid state, the molecule is not perfectly planar. There is a notable dihedral angle between the two phenyl rings. This twist is a result of steric hindrance between the ortho-hydrogens of the adjacent rings and is a common feature in biphenyl systems. The carboxylic acid group may also be slightly twisted relative to the plane of its attached phenyl ring.

Supramolecular Assembly: The Role of Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing of CPBA is the hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through a pair of strong O—H···O hydrogen bonds.[6] This interaction creates a robust R²₂(8) ring motif, which is a highly stable and predictable supramolecular synthon.

Figure 2: Centrosymmetric dimer formation via O-H···O hydrogen bonds.

These hydrogen-bonded dimers act as fundamental building blocks, which then pack into the extended three-dimensional lattice. The overall crystal structure is further stabilized by weaker interactions, such as C—H···O contacts and potential π-π stacking between the phenyl rings of adjacent dimers. The presence of the chlorine atom also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can play a subtle but important role in directing the crystal packing.[3]

Complementary Analytical Techniques

While SC-XRD provides the definitive structure, other techniques are essential for comprehensive characterization and to validate the identity and purity of the bulk material.

-

Spectroscopy (FTIR, NMR):

-

FTIR: Infrared spectroscopy is used to confirm the presence of key functional groups. For CPBA, characteristic peaks would include a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (around 3000 cm⁻¹), and various C=C stretches for the aromatic rings.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the molecular structure in solution. The spectra would show distinct signals for the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups.[7][8]

-

-

Thermal Analysis (DSC, TGA):

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and identify any phase transitions that may occur upon heating. For CPBA, a sharp endotherm corresponding to its melting point (around 289-291 °C) would be expected, indicating a crystalline solid with high purity.[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, providing information on the thermal stability of the compound. It can indicate the temperature at which decomposition begins.[8]

-

Conclusion

The solid-state structure of this compound is a well-defined system governed by strong, directional hydrogen bonding that leads to the formation of robust centrosymmetric dimers. These primary synthons are further organized into a stable three-dimensional lattice through a network of weaker intermolecular forces. The detailed crystallographic data, coupled with spectroscopic and thermal analysis, provides a complete and self-validating picture of the compound's solid-state properties. This foundational knowledge is indispensable for scientists in the fields of drug design, crystal engineering, and materials science, enabling the prediction of material properties and the rational design of new, functional molecules.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 4-氯-4-联苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chlorobenzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

Spectroscopic Characterization of 4-(4-Chlorophenyl)benzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Chlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with significant applications in medicinal chemistry and materials science. As a key intermediate in organic synthesis, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 5748-41-4, possesses a molecular formula of C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . The molecule consists of two phenyl rings directly connected, forming a biphenyl core. One ring is substituted with a carboxylic acid group at the 4-position, while the other bears a chlorine atom, also at the 4-position. The solid compound typically appears as a white to off-white powder with a melting point in the range of 289-291 °C.

Caption: A generalized workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 232/234 | High | [M]⁺ (Molecular ion) |

| 215/217 | Medium | [M-OH]⁺ |

| 187/189 | Medium | [M-COOH]⁺ |

| 152 | High | [C₁₂H₈]⁺ (Biphenyl radical cation) |

| 139 | High | [C₆H₄COOH]⁺ |

| 111 | Medium | [C₆H₄Cl]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 232. Due to the presence of the chlorine isotope ³⁷Cl, there will be an [M+2]⁺ peak at m/z 234 with an intensity of about one-third of the [M]⁺ peak. Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a peak at m/z 215/217, and the loss of the carboxylic acid group (-COOH) to yield a fragment at m/z 187/189. The base peak is likely to be the biphenyl radical cation at m/z 152, formed by the loss of both the carboxylic acid group and the chlorine atom. Other significant fragments would include the benzoyl cation at m/z 139 and the chlorophenyl cation at m/z 111.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The combination of IR, NMR, and MS allows for the unambiguous confirmation of its structure and the assessment of its purity. The characteristic signals and fragmentation patterns discussed herein serve as a valuable reference for researchers working with this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)benzoic Acid and Its Derivatives

Introduction

4-(4-Chlorophenyl)benzoic acid is a biphenyl derivative that serves as a crucial structural motif and versatile building block in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of novel pharmaceuticals, including anti-inflammatory agents and VLA-4 antagonists, and are used in the synthesis of high-performance polymers like poly(arylene ether sulfone)s due to their thermal and chemical resistance.[1][2]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its key derivatives. It is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice on process optimization and troubleshooting.

Retrosynthetic Analysis: Mapping the Synthetic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central carbon-carbon bond, suggesting cross-coupling reactions as the most direct synthetic strategies. The carboxylic acid functionality can be introduced either before or after the key bond-forming step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Optimization

The success of a Suzuki coupling hinges on the careful selection of several components:

-

Palladium Source: Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. [3]For industrial applications, ligand-free catalysts like Pd/C are gaining traction for their recyclability and cost-effectiveness. [4]* Ligands: Phosphine ligands (e.g., PPh₃, PCy₃) are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact reaction rate and yield.

-

Base: A base is essential for activating the boronic acid to form a more nucleophilic boronate species. [3]Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can be critical, especially for substrates with base-sensitive functional groups. [5]* Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or ethanol) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base. [5][4]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzoic acid (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv). [4][6]2. Catalyst Addition: Under an argon or nitrogen atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). [5]3. Solvent Addition: Add a deoxygenated mixture of solvent, such as Toluene/Ethanol/Water (3:1:1 v/v/v), to the flask.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 4-24 hours. [5][7]5. Work-up: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This protonates the carboxylate salt, causing the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

| Parameter | Condition | Rationale / Reference |

| Aryl Halide | 4-Bromobenzoic acid | Commercially available, good reactivity. |

| Boronic Acid | 4-Chlorophenylboronic acid | Key coupling partner. [6] |

| Catalyst | Pd(PPh₃)₄ or Pd/C | Pd(PPh₃)₄ is a standard, while Pd/C offers recyclability. [5][4] |

| Base | K₂CO₃ | Effective, inexpensive, and commonly used base. [5][4] |

| Solvent | Toluene/Ethanol/Water | Biphasic system to dissolve both organic and inorganic reagents. [5][4] |

| Temperature | 80-100 °C | Provides sufficient energy to drive the catalytic cycle. |

| Yield | Typically >85% | The Suzuki coupling is known for its high efficiency. |

Alternative Synthesis Route: Grignard Reaction

An older but still viable method involves the use of a Grignard reagent. This approach is powerful for C-C bond formation but is highly sensitive to moisture and incompatible with acidic functional groups in the starting materials. [8]

Principle & Protocol

-

Grignard Reagent Formation: 4-Chlorophenylmagnesium bromide is prepared by reacting 4-bromochlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF). [9]Strict anhydrous conditions are critical, as any trace of water will quench the Grignard reagent. 2. Carboxylation: The freshly prepared Grignard reagent is slowly added to a slurry of crushed dry ice (solid CO₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂. 3. Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed by the addition of a strong aqueous acid (e.g., HCl), which protonates the salt to yield the final this compound product. [9] This method's primary drawback is its intolerance to the carboxylic acid group, necessitating a carboxylation step at the end of the synthesis.

Synthesis of Key Derivatives

The true utility of this compound lies in its role as a scaffold. The carboxylic acid handle allows for straightforward derivatization into esters and amides, which are common functional groups in active pharmaceutical ingredients. [2][10]

Caption: Key derivatization pathways from the parent acid.

Esterification

Esters are common prodrugs or can be key intermediates. The Fischer-Speier esterification is a classic and direct method. [11] Protocol: Fischer Esterification [11][12]1. Dissolve this compound (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent. 2. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 equiv). 3. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). [13]4. After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution. 5. Extract the ester product with an organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or recrystallization.

Amidation

Amide bonds are central to peptide chemistry and many pharmaceuticals. Direct reaction between a carboxylic acid and an amine is unfavorable; thus, a coupling agent is required to activate the carboxylic acid. [14] Protocol: Amide Coupling using EDC/HOBt [14]1. Dissolve this compound (1.0 equiv), the desired primary or secondary amine (1.1 equiv), and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). 2. Cool the mixture in an ice bath. 3. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) portion-wise and allow the reaction to stir at room temperature overnight. 4. Perform an aqueous work-up, washing the organic layer sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. 5. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Suzuki Coupling | Inactive catalyst; inefficient base; poor quality boronic acid (protodeborylation). | Use a fresh catalyst or a pre-catalyst. Screen different bases (e.g., K₃PO₄, CsF). Use high-purity boronic acid. [6] |

| Homocoupling of Boronic Acid | Presence of oxygen; reaction temperature too high. | Ensure the reaction is properly deoxygenated. Lower the reaction temperature. |

| Failure of Grignard Reaction | Presence of moisture or acidic impurities in starting materials or glassware. | Flame-dry all glassware. Use anhydrous solvents. Use a crystal of iodine to initiate the reaction. |

| Incomplete Esterification | Equilibrium not shifted sufficiently towards products. | Use a larger excess of alcohol. Remove water as it forms using a Dean-Stark apparatus. |

| Epimerization during Amidation | Racemization of an adjacent chiral center due to over-activation. | Use a milder coupling agent or add a racemization suppressant like HOBt. Keep reaction temperature low. |

Conclusion

The synthesis of this compound and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the method of choice for its versatility and robustness. Subsequent derivatization of the carboxylic acid group via standard esterification and amidation protocols provides access to a wide array of compounds with significant potential in drug discovery and materials science. A thorough understanding of the reaction mechanisms and careful optimization of reaction parameters are paramount to achieving high yields and purity in these synthetic endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

NROChemistry. (2022). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Ghiurau, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

Scribd. Grignard Reaction: Synthesis of Benzoic Acid. Scribd. [Link]

-

Gant, T. G. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

-

University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid. UCI. [Link]

-